N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[b][1,4]oxazepine ring with an acetamide group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Attachment of the Acetamide Group: This step involves the acylation of the intermediate compound with 3,4-dimethoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring and the allyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the oxo group could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the acetamide group suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide: shares similarities with other benzo[b][1,4]oxazepine derivatives.
This compound: can be compared to other acetamide-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in scientific and industrial contexts.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-11-26-18-14-17(8-10-19(18)31-15-24(2,3)23(26)28)25-22(27)13-16-7-9-20(29-4)21(12-16)30-5/h6-10,12,14H,1,11,13,15H2,2-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJXYXVAURBLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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